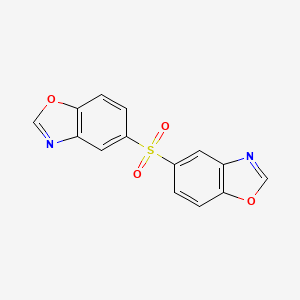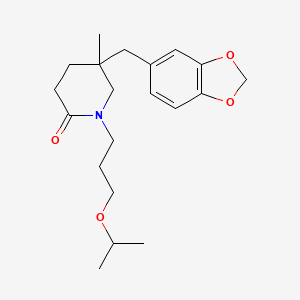![molecular formula C20H24N2O2S B5591089 (1S*,5R*)-3-methyl-6-{5-[(phenylthio)methyl]-2-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5591089.png)
(1S*,5R*)-3-methyl-6-{5-[(phenylthio)methyl]-2-furoyl}-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound under discussion belongs to the family of diazabicyclo nonanes, which are known for their complex molecular structures and diverse chemical properties. This specific compound features a unique combination of functional groups and a bicyclic structure.
Synthesis Analysis
The synthesis of similar diazabicyclo nonanes typically involves multi-step organic reactions. For example, the synthesis of methyl-substituted 8-phenyl-1,8-diazabicyclo[4.3.0]nonanes involves carefully chosen reactants and controlled conditions to ensure the formation of the desired bicyclic structure (Crabb & Newton, 1969).
Molecular Structure Analysis
The molecular structure of diazabicyclo nonanes is characterized by the presence of bridgehead nitrogen atoms and multiple rings. The structure is often studied using techniques like NMR and X-ray diffraction, which provide insights into the conformation and bonding patterns within the molecule (Cadenas‐Pliego et al., 1993).
Chemical Reactions and Properties
Diazabicyclo nonanes exhibit a range of chemical reactions due to their complex structures. They can form adducts with various chemicals, demonstrating their reactive nature. For example, 1,5-dithia-3,7-diazabicyclo[3.3.1]nonane forms mono-or di-adduct N-BH3 in the presence of borane-THF equivalents, showcasing its reactivity and potential for forming complex derivatives (Cadenas‐Pliego et al., 1993).
Physical Properties Analysis
The physical properties of diazabicyclo nonanes, such as melting points, solubility, and crystalline structure, are influenced by their molecular configuration. For instance, the crystal structures of certain derivatives reveal a forced twin-chair conformation, indicating how molecular structure affects physical properties (Sakthivel & Jeyaraman, 2010).
Chemical Properties Analysis
The chemical properties of diazabicyclo nonanes are defined by their functional groups and bicyclic structure. These compounds can participate in a variety of chemical reactions, such as cycloadditions and rearrangements, influenced by their unique structural features (Razin et al., 2013).
properties
IUPAC Name |
[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[5-(phenylsulfanylmethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-21-11-15-7-8-16(13-21)22(12-15)20(23)19-10-9-17(24-19)14-25-18-5-3-2-4-6-18/h2-6,9-10,15-16H,7-8,11-14H2,1H3/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNHNXVRRNWWJD-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N(C2)C(=O)C3=CC=C(O3)CSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC=C(O3)CSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5591023.png)
![((3R*,4R*)-1-(2-chloro-6-fluoro-3-methylbenzoyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5591025.png)
![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5591028.png)
![N-[1-(cyclopropylsulfonyl)azepan-3-yl]-N'-(2,4-difluorophenyl)urea](/img/structure/B5591034.png)
![5-cyclopropyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1,3,4-oxadiazol-2-amine](/img/structure/B5591038.png)
![{4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5591039.png)
![2-[4-(2-furoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B5591048.png)
![1-{3-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-methyl-1H-benzimidazole](/img/structure/B5591056.png)
acetic acid](/img/structure/B5591069.png)
![N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide](/img/structure/B5591081.png)

![{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5591105.png)
![6-fluoro-2-{[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl}quinolin-4-ol](/img/structure/B5591111.png)